REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7](O)=[O:8].Cl>C1COCC1>[Cl:1][C:2]1[CH:10]=[C:6]([CH2:7][OH:8])[CH:5]=[N:4][C:3]=1[Cl:11]
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Name
|
|
Quantity
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2.46 g
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Type
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reactant
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Smiles
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ClC=1C(=NC=C(C(=O)O)C1)Cl
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Name
|
|
Quantity
|
15 mL
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Type
|
solvent
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Smiles
|
C1CCOC1
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The mixture was stirred at 0° C. for 30 min while the mixture
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
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Details
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at RT for 3 h
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Duration
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3 h
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Type
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ADDITION
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Details
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An additional portion of borane tetrahydrofuran complex (15.4 mL, 15.4 mmol) was added
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Type
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STIRRING
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Details
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the mixture was stirred at RT for 16 h
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Duration
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16 h
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated
|
Type
|
CUSTOM
|
Details
|
to yield 5,6-dichloro-pyridin-3-yl)-methanol (1.64 g, 68%) as a pale yellow wax which
|
Type
|
CUSTOM
|
Details
|
was used in next reaction without further purification
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=NC1Cl)CO
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |